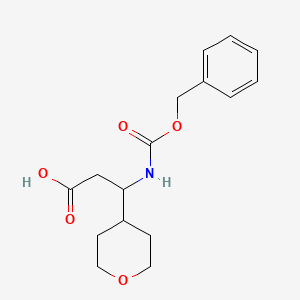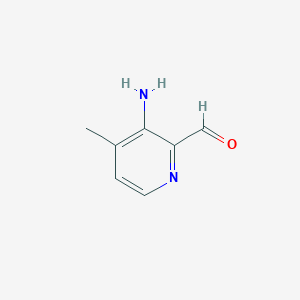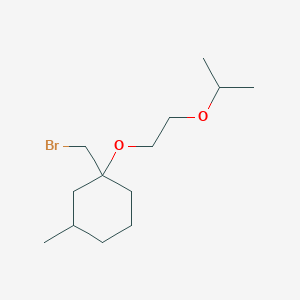![molecular formula C6H8N2O3 B15305966 rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis](/img/structure/B15305966.png)
rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis: This compound is a racemic mixture of two stereoisomers, containing a cyclopentane ring fused with a pyrazine ring, forming a cyclic imide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis can be achieved through several methods. One common approach involves the reaction of maleic anhydride with 1,2-diaminopropane under controlled conditions. Another method includes the reaction of succinic anhydride with ammonia. These reactions typically require specific temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity. This could include the use of advanced reactors and purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.
Análisis De Reacciones Químicas
Types of Reactions: rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis
- Pyrido[2,3-b]pyrazine derivatives
Comparison: rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis is unique due to its specific cyclic imide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(4aS,7aR)-1,4,4a,5,7,7a-hexahydrofuro[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-5-6(10)8-4-2-11-1-3(4)7-5/h3-4H,1-2H2,(H,7,9)(H,8,10)/t3-,4+ |
Clave InChI |
CYOJQICVAHJCCP-ZXZARUISSA-N |
SMILES isomérico |
C1[C@@H]2[C@H](CO1)NC(=O)C(=O)N2 |
SMILES canónico |
C1C2C(CO1)NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)

![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)

![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)



![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
![[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine](/img/structure/B15305939.png)

![6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B15305947.png)

